1-(3-Amino-7-methylbenzo[B]thiophen-2-YL)ethanone
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Overview
Description
1-(3-Amino-7-methylbenzo[B]thiophen-2-YL)ethanone is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of thiophene derivatives, including 1-(3-Amino-7-methylbenzo[B]thiophen-2-YL)ethanone, can be achieved through various methods. Some common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives.
Paal-Knorr Reaction: This reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Chemical Reactions Analysis
1-(3-Amino-7-methylbenzo[B]thiophen-2-YL)ethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Scientific Research Applications
1-(3-Amino-7-methylbenzo[B]thiophen-2-YL)ethanone has various applications in scientific research, including:
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: Thiophene derivatives are utilized as corrosion inhibitors and in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Amino-7-methylbenzo[B]thiophen-2-YL)ethanone involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, some thiophene derivatives act as serotonin antagonists, which are used in the treatment of neurological disorders .
Comparison with Similar Compounds
1-(3-Amino-7-methylbenzo[B]thiophen-2-YL)ethanone can be compared with other thiophene derivatives, such as:
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic in Europe.
Tipepidine: A thiophene derivative used as an antitussive agent.
These compounds share similar structural features but differ in their specific applications and therapeutic properties.
Properties
Molecular Formula |
C11H11NOS |
---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
1-(3-amino-7-methyl-1-benzothiophen-2-yl)ethanone |
InChI |
InChI=1S/C11H11NOS/c1-6-4-3-5-8-9(12)11(7(2)13)14-10(6)8/h3-5H,12H2,1-2H3 |
InChI Key |
BMDIUYVFGYVCIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(S2)C(=O)C)N |
Origin of Product |
United States |
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